4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIFVHVBHMNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563848 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127892-62-0 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Ethyl 4-Chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate
Starting Materials :
-
3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one
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Ethyl bromoacetate
Reaction Protocol :
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Alkylation : React 3-ethyl-1-methylpyrazolone with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours.
-
Chlorination : Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux at 110°C for 12 hours.
Key Data :
| Step | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Alkylation | 80°C | 6 h | 78% | 95% |
| Chlorination | 110°C | 12 h | 85% | 97% |
Hydrolysis to Carboxylic Acid
The ethyl ester undergoes saponification under acidic or basic conditions:
Acidic Hydrolysis :
-
Conditions : 2M HCl, 25°C, 2 hours
-
Yield : 92–95%
Basic Hydrolysis :
-
Conditions : 5% NaOH, 60°C, 1 hour
-
Yield : 88–90%
Industrial Purification :
-
Crystallization from ethanol/water (3:1) achieves >99% purity.
Electrochemical Chlorination Approach
A patent (CN103556174A) describes an environmentally friendly method using electrochemical chlorination to synthesize the ethyl ester precursor.
Electrolytic Chlorination Protocol
Steps :
-
Electrolyte Preparation : Dissolve 3-ethyl-1-methylpyrazolone and NaCl in a mixed solvent of acetonitrile and water (4:1).
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Electrolysis : Apply a current density of 15 mA/cm² at 25°C for 8 hours.
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Workup : Evaporate solvents, extract with dichloromethane, and recrystallize.
Advantages :
-
Eliminates sulfuryl chloride, reducing equipment corrosion.
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Recycles HCl by-product, improving atom economy.
Performance Metrics :
| Parameter | Value |
|---|---|
| Current Efficiency | 89% |
| Yield | 91% |
| Purity | 98.5% |
Carbonyl Chloride Hydrolysis Method
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a reactive intermediate for acid synthesis.
Synthesis of Carbonyl Chloride
Procedure :
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React 4-chloro-3-ethyl-1-methylpyrazole with thionyl chloride (SOCl₂) in toluene at 70°C for 4 hours.
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Distill under reduced pressure to isolate the carbonyl chloride.
Reaction Metrics :
| Parameter | Value |
|---|---|
| SOCl₂ Equivalents | 1.5 |
| Yield | 94% |
Hydrolysis to Carboxylic Acid
Conditions :
-
Acidic : 2M HCl, 25°C, 2 hours → 95% yield
-
Basic : 5% NaOH, 60°C, 1 hour → 90% yield
Stability Considerations :
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Carbonyl chloride degrades rapidly in humid environments (t₁/₂ = 15 min at 75% RH).
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Protocol :
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Feedstock: 3-ethyl-1-methylpyrazolone and ethyl bromoacetate.
-
Conditions : 120°C, 8–12 min residence time.
Output :
| Metric | Value |
|---|---|
| Throughput | 1.2 kg/h |
| Purity | ≥99% |
Waste Reduction Strategies
-
Electrochemical methods reduce HCl waste by 40% compared to POCl₃-based routes.
-
Solvent recovery systems achieve 85% DMF reuse.
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional Ester Route | 85% | 97% | Moderate | High (POCl₃ use) |
| Electrochemical | 91% | 98.5% | High | Low |
| Carbonyl Chloride Hydrolysis | 95% | 99% | Low | Moderate (SOCl₂ use) |
Key Findings :
-
Electrochemical chlorination offers the best balance of yield and sustainability.
-
Carbonyl chloride hydrolysis achieves the highest purity but requires careful moisture control.
Chemical Reactions Analysis
Types of Reactions:
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Esters and Amides: Esterification and amidation yield the corresponding esters and amides of the pyrazole carboxylic acid.
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its herbicidal properties. It effectively controls unwanted plant growth in various crops, which enhances yield and reduces competition for resources. The compound's mechanism involves inhibiting specific enzymes critical for plant growth, thereby preventing the proliferation of weeds while being safe for crops.
Pharmaceutical Development
Building Block for Drug Synthesis
In pharmaceutical research, this compound serves as a crucial building block in the synthesis of novel drugs. Its structure allows for modifications that can lead to the development of targeted therapies against specific diseases. Research has indicated its potential in synthesizing compounds with antibacterial and anticancer properties, making it an essential component in drug discovery.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including lung and breast cancers. These studies suggest that the compound may influence cellular pathways related to apoptosis and proliferation.
Material Science
Advanced Materials Formulation
The compound is utilized in formulating advanced materials such as polymers and coatings, where its unique chemical properties enhance durability and performance. Its incorporation into materials can improve resistance to environmental stressors, making it valuable in industrial applications.
Analytical Chemistry
Reagent in Analytical Methods
In analytical chemistry, this compound acts as a reagent that facilitates the detection and quantification of various compounds. This application is particularly important for quality control processes in chemical manufacturing and environmental monitoring.
Biochemical Analysis
Biological Activity Overview
The compound has shown significant biological activities, particularly in antimicrobial and anti-inflammatory contexts. It modulates cellular signaling pathways and gene expression related to inflammatory responses.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Exhibits activity against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Effects | Modulates gene expression involved in inflammation |
| Enzyme Interaction | Binds to active sites of enzymes, influencing metabolic pathways |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a precursor for developing new antibiotics.
Case Study 2: Anticancer Research
Investigations into the anticancer potential of this compound revealed its ability to inhibit growth in several cancer cell lines. The mechanisms involved include modulation of critical signaling pathways that regulate cell survival and proliferation.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application . In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
Pyrazole derivatives with carboxylic acid functionalities exhibit diverse applications depending on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Influence on Bioactivity :
- The ethyl group at position 3 in the target compound enhances lipophilicity, improving membrane permeability in acaricides . In contrast, phenyl groups (e.g., in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) increase steric bulk, favoring use in acid chloride preparations .
- Chlorine at position 4 or 5 is critical for electronic effects, stabilizing intermediates during nucleophilic substitution reactions .
Compounds with hydroxyethyl or dichlorophenyl groups (e.g., and ) require additional protection/deprotection steps during synthesis, increasing process complexity .
Biological Activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₉ClN₂O₂
- Melting Point : 164 °C
- Density : 1.40 g/cm³
Biological Activity Overview
This compound exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Properties
This compound has been shown to possess antibacterial and antifungal properties. It plays a crucial role in the synthesis of various antimicrobial agents, influencing cell signaling pathways and gene expression involved in inflammatory responses. Studies indicate that it can alter the expression of genes associated with inflammation, thereby exhibiting anti-inflammatory effects .
2. Anticancer Activity
Research indicates that compounds containing the pyrazole structure, including this compound, have potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including lung, breast, and colorectal cancers . The compound's mechanism involves interaction with various cellular pathways that regulate proliferation and apoptosis.
3. Enzyme Interaction
At a molecular level, this compound interacts with enzymes through binding at active sites, leading to either inhibition or activation depending on the specific biochemical pathway involved. This modulation can significantly affect cellular metabolism and function .
The biological effects of this compound can be attributed to several mechanisms:
Cellular Signaling Pathways
The compound influences various signaling pathways that regulate cellular responses to stress and inflammation. It has been observed to modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses .
Gene Expression Modulation
Studies have shown that this compound can upregulate or downregulate specific genes involved in immune responses, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of pyrazole derivatives included this compound, revealing its ability to inhibit cell proliferation in breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent response with notable reductions in cell viability at higher concentrations .
Research Findings
Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Various synthetic routes have been explored to improve yield and purity while maintaining its biological efficacy .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O₂ |
| Melting Point | 164 °C |
| Antimicrobial Activity | Effective against multiple strains |
| Anticancer Activity | Inhibits growth in various cancer cells |
Q & A
Q. What are the standard spectroscopic methods for confirming the molecular structure of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The compound’s structure is typically confirmed using a combination of:
- ¹H/¹³C-NMR spectroscopy to identify proton and carbon environments, particularly distinguishing substituents (e.g., ethyl, methyl, and chlorine groups).
- IR spectroscopy to detect carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular ion peak verification (expected m/z ~188.61 for [M+H]⁺) .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer: The compound is synthesized via:
Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines (e.g., methylhydrazine) under acidic conditions to form the pyrazole core.
Chlorination : Electrophilic chlorination at the 4-position using reagents like POCl₃ or SOCl₂.
Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) under basic conditions (NaOH/EtOH) .
Critical Reaction Conditions:
- Chlorination requires anhydrous conditions to avoid side reactions.
- Hydrolysis is optimized at 60–80°C for 4–6 hours to maximize yield .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict:
- Molecular Electrostatic Potential (MEP) maps visualize charge distribution, aiding in understanding interactions with biological targets .
Example Computational Data:
| Parameter | Value (DFT) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.3 eV | Predicts redox stability |
| Dipole Moment | 5.2 Debye | Indicates polar nature |
Q. What strategies resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies in yields (e.g., 70–85%) arise from:
- Catalyst Selection : K₂CO₃ vs. NaOEt in nucleophilic substitution steps (K₂CO₃ improves regioselectivity by 15%) .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water). Chromatography increases purity (>98%) but reduces yield by 10–15% .
Optimization Table:
| Variable | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (K₂CO₃) | Toluene, 110°C | 85 | 97 |
| Purification (Column) | Ethyl acetate/hexane | 75 | 99 |
Q. How does substituent positioning affect bioactivity in pyrazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Silico Docking : Pyrazole-carboxylic acid derivatives show binding affinity (~−8.2 kcal/mol) to anti-inflammatory targets like TNF-α .
Example Bioactivity Data:
| Derivative | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|
| Parent Compound | 12.5 µM | |
| 4-NO₂ Analog | 8.7 µM |
Q. What analytical techniques validate purity in complex reaction mixtures?
Methodological Answer:
Q. How are crystallographic studies used to confirm molecular geometry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
